molecular formula C7H13NO2S B1286461 Tert-butyl 2-carbamothioylacetate CAS No. 690-76-6

Tert-butyl 2-carbamothioylacetate

Cat. No.: B1286461
CAS No.: 690-76-6
M. Wt: 175.25 g/mol
InChI Key: MRXPDEOWDKBHHK-UHFFFAOYSA-N
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Description

Tert-butyl 2-carbamothioylacetate: is an organic compound with the molecular formula C7H13NO2S . It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a carbamothioyl group, and an acetate group. This compound is primarily used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Tert-butyl 2-carbamothioylacetate primarily targets Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis, specifically in the removal of the methionine residue from the amino-terminal of newly synthesized proteins.

Mode of Action

This interaction may alter the protein synthesis process, potentially affecting the function and behavior of cells .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to protein synthesis, given its target. By interacting with Methionine aminopeptidase 1, it could influence the maturation of proteins and their subsequent functions within the cell .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it remains active in the body .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to changes in protein synthesis and function. By influencing the activity of Methionine aminopeptidase 1, it could affect the structure and function of newly synthesized proteins, potentially leading to changes in cellular behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction with Carboxylic Acids: Tert-butyl 2-carbamothioylacetate can be synthesized by reacting a carboxylic acid with di-tert-butyl dicarbonate and sodium azide.

    Hydrazine Hydrate Method: Another method involves the reaction of hydrazine hydrate with isopropyl alcohol, followed by the addition of BOC acid anhydride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-carbamothioylacetate can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or an amine, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, amines.

    Substitution Products: Various substituted carbamates and esters.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The compound is used in the development of drugs, particularly those targeting enzymes and receptors involved in metabolic pathways.

    Biochemical Research: It is employed in studies involving enzyme inhibition and protein modification.

Industry:

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 3-amino-3-sulfanylidenepropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-7(2,3)10-6(9)4-5(8)11/h4H2,1-3H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXPDEOWDKBHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579503
Record name tert-Butyl 3-amino-3-sulfanylidenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690-76-6
Record name tert-Butyl 3-amino-3-sulfanylidenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-carbamothioylacetate
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